1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a 1,4-benzodioxin ring fused with a pyrrolidine ring and a sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with pyrrolidine in the presence of a sulfonylating agent. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in enzyme inhibition and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound has been shown to inhibit cholinesterases and lipoxygenase enzymes, which are involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamides: These compounds have similar structural features and are also studied for their enzyme inhibition properties.
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin ring structure and exhibit similar chemical reactivity.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine is unique due to the presence of both the pyrrolidine and sulfonyl groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-18(15,13-5-1-2-6-13)10-3-4-11-12(9-10)17-8-7-16-11/h3-4,9H,1-2,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRKHAYXHJCJID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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